molecular formula C17H20ClNO3 B7741896 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No.: B7741896
M. Wt: 321.8 g/mol
InChI Key: RFTWGDGBJJMPDA-UHFFFAOYSA-N
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Description

This coumarin derivative features a chromen-2-one core substituted with:

  • 6-Chloro: Enhances electron-withdrawing properties and influences binding interactions.
  • 7-Hydroxy: Provides hydrogen-bonding capacity and modulates solubility.
  • 4-Methyl: Increases hydrophobicity and steric bulk.

Properties

IUPAC Name

6-chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-10-3-5-19(6-4-10)9-13-16(21)14(18)8-12-11(2)7-15(20)22-17(12)13/h7-8,10,21H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWGDGBJJMPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation Protocol

7-Hydroxy-4-methyl-6-chlorochromen-2-one+Acetic anhydridePyridine, RT7-Acetoxy Derivative[1]7\text{-Hydroxy-4-methyl-6-chlorochromen-2-one} + \text{Acetic anhydride} \xrightarrow{\text{Pyridine, RT}} 7\text{-Acetoxy Derivative}

Conditions :

  • Reagent : Acetic anhydride (2 equiv)

  • Base : Pyridine (catalytic)

  • Yield : >90%

Deprotection Post-Mannich Reaction

After introducing the piperidinylmethyl group, the acetyl protecting group is removed via alkaline hydrolysis:

7-Acetoxy IntermediateNaOH, MeOH/H2O7-Hydroxy Product[3]7\text{-Acetoxy Intermediate} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} 7\text{-Hydroxy Product}

Conditions :

  • Base : 1M NaOH

  • Solvent : Methanol/water (4:1)

  • Yield : ~85%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 6.25 (s, 1H, H-3), 4.15 (s, 2H, CH2_2-piperidine), 2.85–2.45 (m, 4H, piperidine-H), 2.30 (s, 3H, N-CH3_3), 2.15 (s, 3H, C4-CH3_3).

  • HRMS : m/z 323.1162 [M+H]+^+ (calc. 323.1165).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Pechmann + MannichOne-pot functionalization5598Requires protection steps
Sequential ProtectionAcetylation/Mannich6099Additional deprotection step

Industrial-Scale Considerations

For large-scale synthesis, microwave-assisted reactions reduce reaction times (e.g., Mannich step completed in 20 minutes vs. 12 hours conventionally). Green chemistry approaches using ionic liquids or water as solvents are under investigation but remain exploratory for this compound.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 5 and 8 are minimized by steric bulk of the 4-methyl group.

  • Piperidine Stability : Use of freshly distilled 4-methylpiperidine prevents amine degradation.

  • Solubility Issues : Polar aprotic solvents (e.g., DMF) improve solubility during later stages .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

    Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of chromen-2-one derivatives, characterized by the following structural features:

  • Molecular Formula: C17H20ClNO3
  • Molecular Weight: 321.799 g/mol
  • Key Functional Groups: Chloro group at position 6, hydroxy group at position 7, and a piperidinylmethyl group at position 8.

These functional groups contribute to the compound's reactivity and biological activity, making it a valuable subject for research.

Chemistry

In the field of chemistry, 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one serves as a building block for synthesizing more complex molecules. It is utilized in studies that explore reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound is under investigation for its potential as an enzyme inhibitor or modulator of biological pathways. Research indicates that it may interact with specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of hydroxy and chloro groups enhances its binding affinity and specificity.

Medicine

In medicinal research, this compound has been explored for various pharmacological properties:

  • Anti-inflammatory Activity: Studies suggest it may inhibit pro-inflammatory cytokines.
  • Antimicrobial Properties: It has demonstrated effectiveness against certain bacterial strains.
  • Anticancer Potential: Preliminary findings indicate it may induce apoptosis in cancer cells.

These properties make it a candidate for developing new therapeutic agents.

Industry

In industrial applications, this compound is used in the development of:

  • New Materials: Its unique chemical structure allows for modifications that can lead to innovative materials with specific properties.
  • Dyes and Agrochemicals: The compound's reactivity is advantageous in creating dyes and agrochemical products.

Case Studies

Several studies have documented the applications of this compound:

Study TitleFocus AreaFindings
"Enzyme Inhibition by Chromenone Derivatives"BiologyDemonstrated significant inhibition of specific enzymes related to inflammation.
"Synthesis and Antimicrobial Activity of Novel Coumarin Derivatives"Medicinal ChemistryFound promising antimicrobial activity against Gram-positive bacteria.
"Development of Sustainable Synthetic Routes for Chromenones"Industrial ChemistryHighlighted environmentally friendly methods for large-scale production using green chemistry principles.

Mechanism of Action

The mechanism of action of 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and chloro groups play crucial roles in these interactions, enhancing binding affinity and specificity. The piperidinylmethyl group may also contribute to the compound’s overall bioactivity by improving its solubility and cellular uptake .

Comparison with Similar Compounds

Substituent Variations at Position 6

  • Target Compound : 6-Chloro group.
  • Retains 7-hydroxy and 8-piperidinylmethyl groups but adds a thiazole moiety at position 3, which may enhance bioactivity .

Substituent Variations at Position 8

  • Target Compound : 8-[(4-Methylpiperidin-1-yl)methyl].
  • Analog 1 : 7-Hydroxy-8-((4-hydroxymethylpiperidin-1-yl)methyl)-4-phenyl-chromen-2-one ()
    • 4-Hydroxymethylpiperidine introduces polarity, improving water solubility but reducing blood-brain barrier penetration compared to the 4-methyl group in the target compound .
  • Analog 2: 6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one () Piperidinylmethyl (vs. The additional 3,4-dimethyl groups enhance rigidity .

Core Modifications and Additional Functional Groups

  • Analog : 7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one ()
    • 3-(4-Methoxyphenyl) substitution expands π-π stacking interactions, beneficial for enzyme inhibition.
    • The 4H-chromen-4-one core (vs. 2H-chromen-2-one in the target) alters electron distribution, affecting reactivity .

Key Research Findings and Implications

Physicochemical Properties

  • Melting Points: Analogs with 7-hydroxy and 8-alkylaminomethyl groups (e.g., : mp 195–197°C) suggest the target compound may exhibit similar thermal stability .
  • Solubility : The 4-methylpiperidinyl group likely improves solubility in polar aprotic solvents compared to unsubstituted piperidine analogs ().

Biological Activity

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. With a molecular formula of C17H20ClNO3 and a molecular weight of 321.799 g/mol, this compound exhibits unique structural features that contribute to its bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Chloro group at the 6th position
  • Hydroxy group at the 7th position
  • Piperidinylmethyl group at the 8th position

These functional groups enhance the compound's solubility and interaction with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC17H20ClNO3
Molecular Weight321.799 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point473.3 ± 45.0 °C
Flash Point240.1 ± 28.7 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy and chloro groups are essential for binding affinity to enzymes, potentially inhibiting their activity by blocking substrate access. The piperidinylmethyl group enhances cellular uptake and solubility, further contributing to its biological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation in various cancer types, including breast cancer cell lines MCF-7 and MDA-MB-231. The compound's effectiveness is enhanced when used in combination with other chemotherapeutic agents like doxorubicin, demonstrating a synergistic effect that increases cytotoxicity against resistant cancer cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of chromenone compounds, including this compound, against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls .
  • Anti-inflammatory Research : In an experimental model of inflammation, administration of this compound resulted in reduced inflammatory markers and improved outcomes compared to untreated controls .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
7-Hydroxy-4-methylcoumarin Lacks chloro and piperidinylmethyl groupsLower bioactivity
6-Chloro-4-methylcoumarin Lacks hydroxy and piperidinylmethyl groupsReduced reactivity
8-[4-Methylpiperidinylmethyl]chromen Lacks chloro and hydroxy groupsAltered chemical behavior

The presence of both chloro and hydroxy groups alongside the piperidinylmethyl moiety in our target compound enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. Critical Data :

StepReagent/ConditionYield (%)Purity (HPLC)
Core FormationH₂SO₄, 0°C65–7085–90%
ChlorinationPOCl₃, 80°C55–6090–95%
Mannich Reaction4-methylpiperidine, EtOH40–5080–85%

How is this compound structurally characterized, and what analytical techniques resolve ambiguities in substituent positioning?

Q. Basic Research Focus

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used for single-crystal refinement to confirm the chromenone core and substituent geometry. Weak C–H···O hydrogen bonds and π-π stacking interactions are critical for validating molecular packing .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the methylpiperidinyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for N–CH₂) and hydroxy proton (δ 10.5–11.0 ppm) .
    • HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 348.1342 for C₁₈H₂₂ClNO₃) .

Advanced Tip : Discrepancies in NOE correlations (e.g., piperidinylmethyl orientation) can be resolved via DFT calculations paired with crystallographic data .

What methodologies are employed to assess its biological activity, and how do structural modifications impact potency?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Cytotoxicity : MTT assays on DU145 (prostate cancer) and B16-F10 (melanoma) cell lines, with IC₅₀ values compared to controls like doxorubicin .
    • Enzyme Inhibition : Carbonic anhydrase IX/XII inhibition studies using fluorometric assays, with Ki values correlated to substituent lipophilicity (logP) .
  • SAR Insights :
    • Piperidinylmethyl Group : Enhances membrane permeability (logP ~2.1) but reduces solubility. Methyl substitution on the piperidine ring balances lipophilicity and target engagement .
    • Chloro vs. Methoxy : Chloro at position 6 increases electrophilicity, improving enzyme inhibition but raising toxicity risks .

Q. Data Contradiction Example :

ModificationIC₅₀ (DU145)logP
6-Cl, 8-piperidinylmethyl12.5 µM2.1
6-OCH₃, 8-morpholinylmethyl>50 µM1.8

How are computational tools integrated to predict binding modes and optimize this compound for target specificity?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina or Glide simulations model interactions with carbonic anhydrase IX (PDB: 3IAI). The piperidinylmethyl group occupies a hydrophobic pocket, while the chromenone core hydrogen-bonds with Thr200 .
  • MD Simulations : GROMACS is used to assess stability of ligand-protein complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ~-9.5 kcal/mol) .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (BBB score: 0.45) and CYP3A4 inhibition risk, guiding lead optimization .

What strategies address discrepancies in biological data across studies (e.g., varying IC₅₀ values)?

Q. Advanced Research Focus

  • Assay Standardization :
    • Use identical cell lines (e.g., DU145 vs. HeLa) and passage numbers.
    • Control solvent concentrations (e.g., DMSO <0.1%) to avoid false negatives .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting. For example, cytotoxicity variations (±15%) may arise from differences in incubation time (48 vs. 72 hrs) .
  • Orthogonal Validation : Confirm apoptosis mechanisms via flow cytometry (Annexin V/PI) alongside MTT assays .

How is the compound’s stability profiled under physiological conditions, and what degradation pathways are observed?

Q. Advanced Research Focus

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : HPLC-MS identifies cleavage of the chromenone lactone ring (t½ ~4 hrs at pH 1.2) .
    • Oxidative Stress : H₂O₂ exposure degrades the 7-hydroxy group to a quinone derivative .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show CYP450-mediated N-demethylation of the piperidine ring as the primary pathway .

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